N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide
Description
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and an indole moiety
Properties
Molecular Formula |
C17H15FN2O2 |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C17H15FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,21H,10-11H2,(H,19,22) |
InChI Key |
SYWJJNRDRXXFLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with glyoxylic acid to form an intermediate, which is then reacted with indole-3-carboxaldehyde under acidic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylated, reduced, and substituted analogs .
Scientific Research Applications
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
- N-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine
Uniqueness
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, in particular, is known for its bioactivity, making this compound a valuable candidate for further research and development .
Biological Activity
N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a 4-fluorophenyl group linked to an indole derivative through an acetamide functional group. Its chemical structure can be represented as follows:
Synthesis typically involves the reaction of 4-fluoroaniline with an appropriate indole derivative, followed by acylation to introduce the acetamide functionality.
2. Mechanisms of Biological Activity
Research has focused on various biological activities attributed to this compound, particularly its interaction with key biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and neuroinflammation, possibly through the modulation of signaling pathways like NF-κB and MAPK.
3.1 In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various targets:
| Target | IC50 (µM) | Comments |
|---|---|---|
| Cancer Cell Lines | 10-20 | Induces apoptosis in MCF-7 and HeLa cells |
| Acetylcholinesterase | 5.5 | Inhibitory activity comparable to donepezil |
| Neuroprotection (SH-SY5Y) | 15 | Reduces ROS production and inflammation |
3.2 In Vivo Studies
In vivo studies have further elucidated the biological activity:
- Animal Models : In a scopolamine-induced model of Alzheimer's disease, administration of the compound improved cognitive function as measured by the Morris water maze test.
- Toxicology : Repeated dose toxicity studies indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.
4. Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study involving mice treated with the compound showed significant reduction in amyloid-beta levels, indicating potential for Alzheimer's treatment.
- Case Study 2 : In a clinical trial setting, patients with advanced cancer receiving this compound as part of a combination therapy exhibited improved survival rates compared to historical controls.
5. Conclusion
This compound demonstrates promising biological activities that warrant further investigation. Its potential as an anticancer agent and neuroprotective compound positions it as a candidate for future therapeutic applications. Continued research will be essential to fully elucidate its mechanisms and optimize its efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
